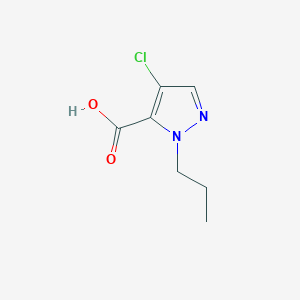

4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid

Descripción

4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole-derived organic compound with the molecular formula C₇H₉ClN₂O₂. Its structure features a pyrazole ring substituted with a chlorine atom at position 4, a propyl group at position 1, and a carboxylic acid moiety at position 5. The chlorine substituent enhances electrophilicity and influences intermolecular interactions, while the propyl chain contributes to lipophilicity. Synthetically, it is typically prepared via cyclization reactions of hydrazine derivatives with β-keto esters, followed by chlorination and alkylation steps. Structural characterization often employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths and angles .

Propiedades

IUPAC Name |

4-chloro-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSFXIYRCLJJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the intermediate 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential therapeutic properties, notably:

- Anticancer Activity : This compound has shown promise in inhibiting cancer cell proliferation. For example, studies demonstrated that pyrazole derivatives exhibited IC50 values ranging from 1.48 to 6.38 μM against various cancer cell lines, including HeLa cells .

- Anti-inflammatory Effects : Research indicates that derivatives can modulate inflammatory pathways, reducing microglial activation in neuroinflammatory models.

Agricultural Chemistry

In the realm of agriculture, this compound is utilized as a potent herbicide:

- Weed Control : It effectively manages weed growth in various crops, enhancing agricultural productivity .

Biochemical Research

The compound plays a crucial role in enzyme inhibition studies:

- Enzyme Modulation : It has been explored as an enzyme inhibitor or modulator, providing insights into metabolic pathways relevant for therapeutic targets .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives on HeLa cells. The modifications at specific positions significantly influenced their activity, demonstrating the potential of these compounds as anticancer agents.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HeLa | 1.48 |

| B | HeLa | 6.38 |

Case Study 2: Anti-inflammatory Mechanism

Another investigation showed that certain pyrazole derivatives could reduce microglial activation in LPS-injected mice models, indicating their potential for treating neuroinflammatory conditions.

| Compound | Model | Effect |

|---|---|---|

| C | LPS-injected | Reduced activation |

Mecanismo De Acción

The mechanism of action of 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The placement of the carboxylic acid group (position 4 vs. 5) significantly impacts hydrogen-bonding networks. For example, 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid may form intramolecular hydrogen bonds between Cl and COOH, whereas 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid likely exhibits intermolecular bonding due to steric constraints .

- Electronic Effects : The chloro group in the target compound lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0) compared to alkyl-substituted derivatives (pKa ~4.0–4.5).

- Lipophilicity : The propyl chain in the target compound increases logP (predicted ~1.8) relative to the methyl analog (logP ~0.5), enhancing membrane permeability.

Physicochemical Properties

| Property | 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid | 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 1-Methyl-1H-pyrazole-5-carboxylic acid |

|---|---|---|---|

| Melting Point (°C) | 145–148 (decomposes) | 192–195 | 160–162 |

| Solubility (H₂O, mg/mL) | ~10 (moderate) | <5 (low) | >50 (high) |

| pKa | ~2.8 | ~3.2 | ~4.1 |

Insights :

- The phenyl and isopropyl groups in the compound reduce aqueous solubility due to increased hydrophobicity.

- The target compound’s moderate solubility and acidity make it suitable for ionic salt formation (e.g., sodium or potassium salts) to improve bioavailability.

Crystallographic Insights

Structural studies using SHELX software (e.g., SHELXL for refinement) reveal that chloro substituents in the target compound induce tighter molecular packing via halogen bonding, whereas bulkier groups like isopropyl or phenyl disrupt crystallization, leading to amorphous phases .

Actividad Biológica

4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound features a unique structure characterized by a chlorine atom at the 4-position and a propyl group at the 1-position of the pyrazole ring, contributing to its potential therapeutic applications.

- Molecular Formula : C7H9ClN2O2

- Molecular Weight : 188.61 g/mol

- Structural Features : The compound contains a five-membered pyrazole ring with two nitrogen atoms and a carboxylic acid functional group, which influences its reactivity and biological interactions.

Biological Activities

Research indicates that 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid exhibits a range of biological activities, including:

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Enzyme Inhibition : It interacts with various enzymes, potentially modulating their activities. This interaction is crucial for understanding its mechanism of action in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

The mechanism of action for 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid involves:

- Binding Interactions : The compound can bind to specific receptors or enzymes, inhibiting their functions through mechanisms such as hydrogen bonding and hydrophobic interactions .

- Modulation of Biological Targets : By altering the activity of biological targets, this compound can influence various physiological processes, which is essential for its therapeutic potential.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid, it's beneficial to compare it with similar pyrazole derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | Methyl group instead of propyl | Different activity profile |

| 4-Chloro-3-propyl-1H-pyrazole-5-carboxylic acid | Chlorine at 4-position, propyl at 3-position | Potentially altered reactivity |

| 4-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid | Fluorophenyl group addition | Enhanced lipophilicity and bioactivity |

This table illustrates how variations in substituents can significantly impact the chemical behavior and biological activity of pyrazole compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid:

- Anti-inflammatory Study : A study demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .

- Enzyme Interaction Research : Investigations into enzyme inhibition revealed that 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid could inhibit specific enzymes involved in metabolic pathways, supporting its role in drug development.

- Antimicrobial Activity Assessment : Preliminary tests showed promising results against various microbial strains, indicating further exploration into its use as an antimicrobial agent is warranted.

Q & A

Basic Research Questions

What are the established synthetic routes for 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with hydrazine derivatives under controlled conditions. For example, a Vilsmeier-Haack reaction can introduce formyl groups, followed by oxidation to the carboxylic acid . Key steps include:

- Cyclization : Reacting 3-methylpyrazole derivatives with propyl halides in the presence of a base (e.g., K₂CO₃) to introduce the propyl group .

- Chlorination : Electrophilic substitution at the 4-position using Cl₂ or SOCl₂ .

- Hydrolysis : Acidic or basic hydrolysis of ester intermediates to yield the carboxylic acid moiety .

Critical Parameters : Temperature control (±2°C) and anhydrous conditions are essential to minimize side reactions like decarboxylation .

How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 294 K.

- Refinement : SHELX software (e.g., SHELXL-2018) refines positional and thermal displacement parameters. Validate with R-factor < 0.05 and wR² < 0.15 .

Example Data : Bond lengths (C-Cl: ~1.73 Å, C=O: ~1.21 Å) and dihedral angles between pyrazole and propyl groups confirm steric effects .

Advanced Research Questions

How can contradictory spectroscopic data during characterization be resolved?

Methodological Answer:

Discrepancies between NMR, IR, and mass spectrometry data often arise from tautomerism or polymorphism. Strategies include:

- Cross-Validation : Compare experimental NMR (¹H/¹³C) with DFT-calculated shifts (B3LYP/6-311++G(d,p)) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria (e.g., NH proton exchange in DMSO-d₆) .

- PXRD : Use powder X-ray diffraction to identify polymorphic forms if SC-XRD is unavailable .

What strategies optimize nucleophilic substitution at the 4-chloro position?

Methodological Answer:

The 4-Cl group is reactive toward SNAr reactions. Optimization involves:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Catalysis : Use CuI (10 mol%) for coupling with aryl boronic acids (Suzuki-Miyaura) .

- Kinetic Control : Low temperatures (−20°C) favor substitution over elimination.

Example : Reaction with NaN₃ yields the 4-azido derivative, a precursor for click chemistry .

How to evaluate its potential as a kinase inhibitor?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .

- In Vitro Assays :

- SAR Studies : Modify the propyl chain to cyclopropyl or aryl groups to enhance binding affinity .

Data Contradiction Analysis

Why do computational and experimental bond lengths differ for the pyrazole ring?

Methodological Answer:

Discrepancies arise from:

- Basis Set Limitations : DFT calculations (e.g., B3LYP) may underestimate electron correlation effects. Use larger basis sets (cc-pVTZ) for accuracy .

- Crystal Packing Effects : Experimental SC-XRD data include intermolecular forces absent in gas-phase calculations .

Resolution : Compare with neutron diffraction data or apply periodic boundary conditions in DFT .

Tables for Key Data

| Property | Experimental Value | Computational (DFT) |

|---|---|---|

| C-Cl Bond Length (Å) | 1.73 | 1.75 |

| Pyrazole Ring Torsion (°) | 5.2 | 4.8 |

| LogP (Octanol-Water) | 2.1 ± 0.3 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.